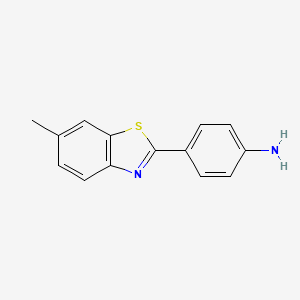

2-(4-Aminophenyl)-6-methylbenzothiazole

描述

2-(4-Aminophenyl)-6-methylbenzothiazole is a heterocyclic aromatic compound known for its significant antitumor properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenyl)-6-methylbenzothiazole typically involves the condensation of 4-aminobenzoic acid with 2-aminothiophenol. This reaction is often carried out in the presence of polyphosphoric acid under microwave irradiation . Another method involves the use of melamine formaldehyde resin supported sulfuric acid under solvent-free conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

化学反应分析

Types of Reactions: 2-(4-Aminophenyl)-6-methylbenzothiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions typically target the nitro group, converting it to an amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

科学研究应用

Cancer Research Applications

Inhibitory Effects on Tumor Growth

Research has demonstrated that 2-(4-Aminophenyl)-6-methylbenzothiazole exhibits potent inhibitory effects against various cancer cell lines, particularly human ovarian carcinoma. A study highlighted the compound's ability to inhibit the growth of OVCAR-3 cells both in vitro and in vivo. The compound was tested at different dosages, showing significant growth inhibition in tumor xenografts when administered intraperitoneally at doses ranging from 6.7 to 150 mg/kg .

Mechanism of Action

The mechanism by which this compound exerts its anti-cancer effects is thought to involve its structural similarity to known tyrosine kinase inhibitors. This similarity allows it to interact with cellular pathways involved in tumor growth and proliferation . The compound's activity has been correlated with its concentration, revealing a biphasic dose-response relationship that underscores its potential as a therapeutic agent.

UV Protection

Use as a UV Filter

This compound has been identified as an effective UV filter, making it suitable for inclusion in cosmetic and pharmaceutical formulations aimed at protecting human skin and hair from harmful UV radiation. Its application as a sunscreen agent is based on its ability to absorb UV light, thereby preventing damage to organic materials .

Formulation Insights

In formulations, this compound can be used in both dissolved forms and micronized states, enhancing its effectiveness as a UV absorber. The incorporation of this compound into cosmetic products not only provides protection against UV radiation but also enhances the stability of the formulations .

Dye Manufacturing

Intermediate in Dye Production

The compound serves as an important intermediate in the synthesis of various dyes. Its chemical properties allow it to participate in reactions that yield vibrant colors used in textiles and other materials . The dyeing industry benefits from the stability and colorfastness provided by dyes derived from this compound.

Data Summary

作用机制

The mechanism of action of 2-(4-Aminophenyl)-6-methylbenzothiazole involves its interaction with cytochrome P450 enzymes, particularly CYP1A1. This interaction leads to the formation of reactive metabolites that induce apoptosis in cancer cells. The compound also acts as an aryl hydrocarbon receptor agonist, further contributing to its antitumor effects .

相似化合物的比较

2-(4-Aminophenyl)benzothiazole: Known for its potent antitumor activity.

2-(4-Aminophenyl)-5-fluorobenzothiazole: Exhibits enhanced stability and antitumor properties due to fluorine substitution.

2-(4-Aminophenyl)-6-hydroxybenzothiazole: A metabolite with reduced activity compared to the parent compound.

Uniqueness: 2-(4-Aminophenyl)-6-methylbenzothiazole stands out due to its specific substitution pattern, which enhances its antitumor activity and stability. The presence of the methyl group at the 6-position contributes to its unique pharmacological profile .

生物活性

2-(4-Aminophenyl)-6-methylbenzothiazole is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of the amino group at the para position of the phenyl ring enhances its reactivity and potential interaction with biological targets.

Anticancer Properties

Research has highlighted the anticancer potential of this compound. Studies indicate that this compound can inhibit the proliferation of various cancer cell lines, including ovarian cancer cells (OVCAR-3) and others. Notably, it has demonstrated significant growth inhibition in cell lines when administered at concentrations as low as 10 mg/kg in vivo .

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, effectively halting their proliferation.

- Apoptosis Induction : It promotes apoptosis in cancer cells, which is a crucial mechanism for eliminating malignant cells.

- Inhibition of Signaling Pathways : Research indicates that this compound may inhibit key signaling pathways involved in cancer progression, such as the AKT and ERK pathways .

Anti-inflammatory and Other Biological Activities

In addition to its anticancer effects, this compound exhibits anti-inflammatory properties . It has been reported to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α . The dual action against both inflammation and cancer makes it a promising candidate for further development.

Comparative Studies

A comparative analysis with other benzothiazole derivatives shows that this compound possesses similar or enhanced anti-tumor activity compared to structurally related compounds. For instance, it shares activity profiles with other benzothiazoles that have been extensively studied for their anticancer effects .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of OVCAR-3 cell growth | |

| Apoptosis | Induction in cancer cell lines | |

| Anti-inflammatory | Reduction of IL-6 and TNF-α levels | |

| Cell Cycle Arrest | Yes |

Case Study: In Vivo Efficacy

A notable study involved administering this compound to mice implanted with OVCAR-3 cells. The results demonstrated over 50% inhibition of tumor growth after treatment with doses ranging from 10 mg/kg to 150 mg/kg, indicating significant therapeutic potential .

Mechanistic Insights

Western blot analyses have confirmed that the compound affects multiple pathways involved in cell survival and proliferation. Specifically, it inhibits both AKT and ERK signaling pathways, which are critical for cancer cell growth and survival .

属性

IUPAC Name |

4-(6-methyl-1,3-benzothiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-9-2-7-12-13(8-9)17-14(16-12)10-3-5-11(15)6-4-10/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTJYEIMLZALBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024502 | |

| Record name | Dehydrothio-4-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-(4-aminophenyl)-6-methylbenzothiazole appears as light tan or light orange powder. Solutions have a violet-blue fluorescence. (NTP, 1992) | |

| Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

813 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | SID26667283 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

92-36-4 | |

| Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(4-Aminophenyl)-6-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydrothio-4-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Aminophenyl)-6-methylbenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Aminophenyl)-6-methylbenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-(6-methyl-2-benzothiazolyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dehydrothio-4-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(6-methylbenzothiazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDROTHIO-P-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69UN466K3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

376 to 385 °F (NTP, 1992) | |

| Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(4-Aminophenyl)-6-methylbenzothiazole interact with its target, and what are the downstream effects?

A1: this compound exhibits affinity and specificity for amyloid plaques, a hallmark of Alzheimer's disease []. While the exact mechanism of interaction remains unelaborated in the provided research, this binding characteristic makes it a candidate for development as an imaging agent for amyloid plaques.

Q2: The research mentions using this compound as part of a larger complex. What is the purpose of this complexation?

A2: Researchers conjugated this compound to a tricarbonyl M(CO)3NNO] chelate (where M = Re, 99Tc, and 99mTc) []. This created a neutral complex designed for potential use in Single-Photon Emission Computed Tomography (SPECT), a nuclear imaging technique. The 99mTc isotope, in particular, is a commonly used radioisotope in SPECT imaging. By linking this compound to this chelate, the researchers aimed to create a radiolabeled compound capable of targeting and visualizing amyloid plaques in the brain.

Q3: What are the preliminary findings regarding the biodistribution of the this compound complex?

A3: Initial biodistribution studies of the 99mTc-labeled complex showed relatively low brain uptake, rapid clearance from both the brain and blood, and promising in vivo stability []. While the low brain uptake needs to be addressed in future research, the fast clearance and stability are encouraging properties for a potential imaging agent, minimizing background signal and potential for long-term accumulation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。